molecular formula C12H15NO4 B13617404 2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide

2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide

Cat. No.: B13617404
M. Wt: 237.25 g/mol
InChI Key: RHQOIMTWJCWNQO-UHFFFAOYSA-N
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Description

2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide is an organic compound with potential applications in various fields of scientific research. Its structure consists of a formyl group, a methoxyphenoxy group, and a dimethylacetamide moiety, making it a versatile compound for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide typically involves the reaction of 5-formyl-2-methoxyphenol with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 60-80°C)

    Catalyst: Acidic or basic catalysts, depending on the specific reaction pathway

    Solvent: Common organic solvents like dichloromethane or toluene

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the formyl group to a carboxylic acid

    Reduction: Reduction of the formyl group to an alcohol

    Substitution: Nucleophilic substitution reactions at the methoxyphenoxy group

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: 2-(5-carboxy-2-methoxyphenoxy)-N,N-dimethylacetamide

    Reduction: 2-(5-hydroxymethyl-2-methoxyphenoxy)-N,N-dimethylacetamide

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules

    Biology: Investigated for its potential as a biochemical probe or inhibitor

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-formyl-2-methoxyphenoxy)acetic acid
  • 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetic acid
  • (5-formyl-2-methoxyphenoxy)acetic acid

Uniqueness

2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and specificity for certain applications.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-(5-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide

InChI

InChI=1S/C12H15NO4/c1-13(2)12(15)8-17-11-6-9(7-14)4-5-10(11)16-3/h4-7H,8H2,1-3H3

InChI Key

RHQOIMTWJCWNQO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)COC1=C(C=CC(=C1)C=O)OC

Origin of Product

United States

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